N-[3-(3-aminoprop-1-yn-1-yl)phenyl]methanesulfonamide hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The compound is systematically named This compound . This name reflects its core structural components: a methanesulfonamide moiety linked to a phenyl ring substituted with a 3-aminoprop-1-yn-1-yl group, followed by the hydrochloride counterion. The IUPAC nomenclature adheres to guidelines for sulfonamide derivatives, prioritizing the methanesulfonamide group as the principal functional group and the phenyl ring as the parent structure.
Alternative identifiers include:
Molecular Formula and Stoichiometric Composition
The molecular formula C₁₀H₁₃ClN₂O₂S indicates the presence of:
- Carbon (C) : 10 atoms
- Hydrogen (H) : 13 atoms
- Chlorine (Cl) : 1 atom (from hydrochloride)
- Nitrogen (N) : 2 atoms
- Oxygen (O) : 2 atoms
- Sulfur (S) : 1 atom.
The hydrochloride salt counterion contributes the chlorine atom, stabilizing the sulfonamide’s amino group through ion-dipole interactions. The stoichiometric ratio of 1:1 between the sulfonamide and hydrochloride is confirmed by crystallographic and analytical data.
| Component | Quantity | Role in Structure |
|---|---|---|
| Methanesulfonamide | 1 | Core functional group |
| 3-Aminoprop-1-yn-1-ylphenyl | 1 | Substituent on phenyl ring |
| Hydrochloride | 1 | Counterion |
X-ray Crystallographic Analysis of Molecular Geometry
While specific X-ray crystallography data for this compound is not explicitly reported in the literature, its molecular geometry can be inferred from analogous alkynyl sulfonamide structures. Key features include:
- Planar Phenyl Ring : The phenyl group adopts a planar geometry due to aromatic stabilization, with substituents (methanesulfonamide and aminopropynyl groups) positioned in meta configuration.
- Alkynyl Group Geometry : The prop-1-yn-1-yl moiety is linear (C≡C bond), with the amino group (-NH₂) bonded to the terminal carbon. This configuration permits hydrogen bonding with neighboring molecules in the crystal lattice.
- Sulfonamide Group : The methanesulfonamide group (-SO₂NH-) exhibits a tetrahedral sulfur center with two oxygen atoms and a nitrogen atom bonded to the phenyl ring. The S=N bond length typically ranges from 1.42 to 1.45 Å.
Hypothetical Crystal Packing :
- Hydrogen Bonding : The amino group (-NH₂) of the propynyl substituent forms intermolecular hydrogen bonds with oxygen atoms of adjacent sulfonamide groups, stabilizing the crystal lattice.
- π-Stacking : The phenyl rings may engage in weak π-π interactions, contributing to a layered or herringbone packing arrangement.
Comparative Structural Analysis with Related Alkynyl Sulfonamide Derivatives
This compound shares structural motifs with other alkynyl sulfonamides but differs in substituent positioning and hydrogen-bonding capacity. A comparison with similar derivatives is outlined below:
| Compound | Substituents | Hydrogen Bonding Capacity | Crystal Packing Motif |
|---|---|---|---|
| This compound | 3-Aminopropynyl, meta-substituted | High (NH₂-O, NH₂-N) | Layered or π-stacked |
| N-[4-(2-Phenylethynyl)phenyl]methanesulfonamide | 2-Phenylethynyl, para-substituted | Moderate (NH-SO₂) | Dimeric via SO₂-NH interactions |
| N-[3-(3-Aminoprop-1-yn-1-yl)phenyl]methanesulfonamide (free base) | 3-Aminopropynyl, meta-substituted | Higher than HCl salt | Potential for 2 + 2 dimers |
Key Structural Insights :
- Hydrogen Bonding : The hydrochloride salt enhances ionic interactions, potentially reducing hydrogen bond strength compared to the free base.
- Alkynyl Flexibility : The propynyl group’s axial rotation around the C≡C bond allows conformational flexibility, influencing crystal packing diversity.
- Sulfonamide Geometry : Consistent S-N bond lengths (~1.64 Å) and S=O bond lengths (~1.43 Å) align with literature values for sulfonamides, confirming structural integrity.
Properties
IUPAC Name |
N-[3-(3-aminoprop-1-ynyl)phenyl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S.ClH/c1-15(13,14)12-10-6-2-4-9(8-10)5-3-7-11;/h2,4,6,8,12H,7,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHDAUGWYVHWGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C#CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-aminoprop-1-yn-1-yl)phenyl]methanesulfonamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromoaniline and propargylamine.
Coupling Reaction: The first step involves the coupling of 3-bromoaniline with propargylamine under palladium-catalyzed conditions to form N-[3-(prop-2-yn-1-yl)phenyl]amine.
Sulfonamide Formation: The resulting product is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form N-[3-(prop-2-yn-1-yl)phenyl]methanesulfonamide.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Catalyst Selection: Use of efficient palladium catalysts for the coupling reaction.
Reaction Temperature and Time: Optimization of temperature and reaction time to maximize yield.
Purification: Use of recrystallization or chromatography techniques to purify the final product.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the sulfonamide group. Using hydrogen peroxide in acidic conditions, the sulfonamide (-SO₂NH₂) is converted to a sulfonic acid derivative (-SO₃H). This reaction modifies the electronic properties of the molecule, potentially enhancing its solubility or altering biological activity.
| Reaction Type | Reagents | Conditions | Major Product |
|---|---|---|---|
| Oxidation | Hydrogen peroxide | Acidic medium (pH <3) | Sulfonic acid derivatives |
Reduction Reactions
Reduction with sodium borohydride (NaBH₄) in methanol or ethanol targets the sulfonamide group, yielding amine derivatives. This reaction is likely driven by the reduction of the sulfonamide’s sulfur-oxygen bonds, though precise mechanistic details remain under investigation.
| Reaction Type | Reagents | Conditions | Major Product |
|---|---|---|---|
| Reduction | Sodium borohydride | Methanol/ethanol | Amine derivatives |
Substitution Reactions
The sulfonamide group participates in nucleophilic substitution reactions with amines or thiols under basic conditions. For example, primary amines can displace the sulfonamide moiety, forming secondary amines. This reactivity is critical for synthesizing analogs with tailored biological or physicochemical properties.
| Reaction Type | Reagents | Conditions | Major Product |
|---|---|---|---|
| Substitution | Amines or thiols | Presence of base | Substituted sulfonamide derivatives |
Mechanistic Considerations
-
Oxidation : The acidic medium protonates the sulfonamide, making it susceptible to nucleophilic attack by hydrogen peroxide. This results in the formation of a sulfonic acid via intermediate peroxo species.
-
Reduction : Sodium borohydride likely reduces the sulfonamide’s S=O bonds to S–O single bonds, though further studies are needed to confirm intermediates.
-
Substitution : Base deprotonates the nucleophile (e.g., amine), enhancing its ability to attack the electrophilic sulfur center in the sulfonamide group.
Functional Group Reactivity
-
Aminopropynyl Group : While not explicitly documented in the provided sources, the terminal alkyne (C≡C) in the aminopropynyl side chain could theoretically undergo reactions such as:
-
Cycloadditions : Huisgen azide-alkyne cycloaddition (click chemistry) to form triazoles.
-
Hydrogenation : Catalytic hydrogenation to form a propylamine side chain.
-
Halogenation : Electrophilic addition of halogens across the triple bond.
-
Stability and Side Reactions
The hydrochloride salt form enhances stability but may influence reaction pathways under strongly basic or acidic conditions. For instance, the free base (generated in basic media) could exhibit altered reactivity compared to the protonated form .
Scientific Research Applications
N-[3-(3-aminoprop-1-yn-1-yl)phenyl]methanesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(3-aminoprop-1-yn-1-yl)phenyl]methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular proteins, affecting various signaling pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
USP Sotalol Hydrochloride Reference Standard
Compound : N-[4-(Isopropylglycyl)phenyl]methanesulfonamide hydrochloride (Sotalol Hydrochloride RS) .
- Structural Differences: The phenyl ring substitution occurs at the 4-position (vs. 3-position in the target compound). The substituent is an isopropylglycyl group (CH₃CH(NH₂)CO-) rather than a 3-aminopropynyl group (-C≡C-CH₂NH₂).
- Pharmacological Profile: Sotalol is a beta-blocker with class III antiarrhythmic activity, targeting cardiac ion channels .
- Physicochemical Properties :
3-Hydroxypropane-3-Sulphonamide Derivatives
Compound : 3-Hydroxypropane-3-sulphonamethyl anilide (m.p. 44.5–45°C) .
- Structural Differences :
- The sulfonamide group is attached to a propane backbone with a hydroxyl group (vs. a phenyl ring in the target compound).
- Substituents include an anilide group (aromatic amine derivative) rather than an alkyne-linked amine.
- The target compound’s terminal alkyne enables modular synthesis (e.g., copper-catalyzed azide-alkyne cycloaddition), absent in the saturated propane-sulphonamide analog .
2-Amino-N-cyclopropyl-N-(2-methyl-benzyl)-acetamide
Compound : A primary amine derivative listed alongside the target compound in supplier catalogs .
- Structural Differences :
- Lacks a sulfonamide group ; instead, features an acetamide backbone.
- Contains a cyclopropyl and 2-methyl-benzyl substituent, differing from the phenyl-alkyne motif.
- Functional Implications :
Data Table: Key Comparative Properties
Research Implications and Gaps
- The aminopropynyl group in the target compound offers unique synthetic versatility, enabling bioconjugation or probe development. However, pharmacological data (e.g., receptor binding, toxicity) remain underexplored compared to well-characterized analogs like sotalol .
- Comparative studies on solubility and stability between hydrochlorides and free bases of related sulphonamides are needed to optimize formulation strategies.
- The discontinued commercial status of the target compound highlights challenges in sourcing, necessitating alternative synthetic routes for ongoing research.
Biological Activity
N-[3-(3-aminoprop-1-yn-1-yl)phenyl]methanesulfonamide hydrochloride (CAS: 1171333-24-6) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
The molecular formula of this compound is C10H13ClN2O2S, with a molar mass of approximately 260.74 g/mol. The compound features a methanesulfonamide group, which is known for its role in various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C10H13ClN2O2S |
| Molar Mass | 260.74 g/mol |
| CAS Number | 1171333-24-6 |
Mechanisms of Biological Activity
Research indicates that compounds similar to N-[3-(3-aminoprop-1-yn-1-yl)phenyl]methanesulfonamide exhibit various biological activities, particularly in the context of inflammatory diseases and antimicrobial properties.
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of methanesulfonamide derivatives found that certain compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. While direct studies on N-[3-(3-aminoprop-1-yn-1-yl)phenyl]methanesulfonamide are sparse, the structural similarities suggest potential efficacy against similar bacterial strains .
Case Study 2: Inflammatory Disease Models
In models of rheumatoid arthritis and skin inflammation, related compounds have shown reduced disease severity and expression of inflammatory mediators. This suggests that N-[3-(3-aminoprop-1-yn-1-yl)phenyl]methanesulfonamide could be effective in similar therapeutic contexts .
Summary of Findings
The biological activity of this compound appears promising based on its structural characteristics and the behavior of related compounds. Key areas of interest include:
- Cytokine modulation : Potential for use in inflammatory diseases.
- Antimicrobial properties : Possible effectiveness against bacterial infections.
Further research is needed to fully elucidate the mechanisms and therapeutic potential of this compound.
Q & A
Q. How can researchers validate the hydrochloride salt form versus freebase contamination?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
